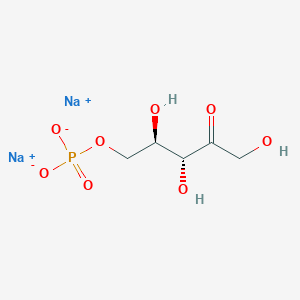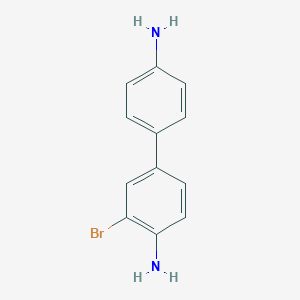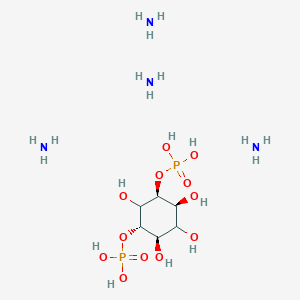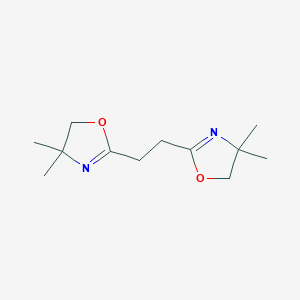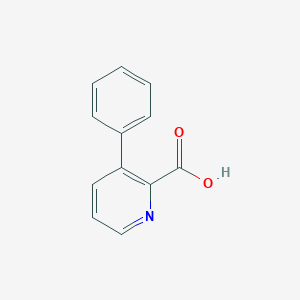
3-苯基吡啶-2-甲酸
描述
Synthesis Analysis
The synthesis of 3-Phenylpyridine-2-carboxylic Acid and related compounds often involves catalytic processes, with palladium being a common catalyst. For instance, cyclometallated compounds with 2-arylpyridines and their derivatives have been extensively studied, demonstrating the versatility of palladium-catalyzed reactions in creating complex aromatic structures (Pazderski & Abramov, 2023).
Molecular Structure Analysis
The molecular structure of compounds like 3-Phenylpyridine-2-carboxylic Acid can be elucidated using NMR spectroscopy and single crystal X-ray diffraction. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, crucial for understanding its chemical behavior and properties.
Chemical Reactions and Properties
Carboxylic acids, including 3-Phenylpyridine-2-carboxylic Acid, undergo various chemical reactions, such as decarboxylation and formation of derivatives (e.g., esters and amides). Their reactivity can be influenced by the presence of the phenyl and pyridine rings, which may affect electron distribution and acidity (Rahaman, Singh Chauhan, & Bhadra, 2023).
科学研究应用
-
Organic Synthesis, Nanotechnology, and Polymers
- Carboxylic acids, including pyridine carboxylic acids, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
- They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .
- Carboxylic acids are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Catalyst for Multi-component Synthesis
- Pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- This newly designed protocol quickly constructed products under milder conditions .
-
Surface Modification of Nanoparticles and Nanostructures
- Carboxylic acids, including pyridine carboxylic acids, are used for the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .
- This application is particularly useful in nanotechnology, where surface modification can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Copper-Catalyzed C–H Acyloxylation
- An efficient copper-catalyzed direct o-acyloxylation of 2-phenylpyridine with carboxylic acids using oxygen as the oxidant has been developed .
- Various acids including aromatic acids, cinnamic acids, and aliphatic acids are effective acyloxylation reagents and provide the desired products in moderate to excellent yields .
-
Biological Activity
-
Green Synthesis
- Pyridine-2-carboxylic acid has been used as a green and efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
安全和危害
属性
IUPAC Name |
3-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLPJJGKJSOUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376453 | |
| Record name | 3-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylpyridine-2-carboxylic Acid | |
CAS RN |
103863-15-6 | |
| Record name | 3-Phenyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenylpyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


